1-(Benzylamino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(Benzylamino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles.
Preparation Methods
The synthesis of 1-(Benzylamino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone under basic conditions, followed by further functionalization to introduce the benzylamino and carbonitrile groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-(Benzylamino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Benzylamino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Benzylamino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-(Benzylamino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other pyrido[1,2-a]benzimidazole derivatives. Similar compounds include:
- 1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-allyl-1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-(benzylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile .
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C25H26N4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-(benzylamino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C25H26N4/c1-17(2)13-14-20-18(3)21(15-26)25-28-22-11-7-8-12-23(22)29(25)24(20)27-16-19-9-5-4-6-10-19/h4-12,17,27H,13-14,16H2,1-3H3 |
InChI Key |
ICDYCGAKYMTNNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)NCC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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